molecular formula C12H9N5OS2 B11050676 4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

4-Methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

Cat. No.: B11050676
M. Wt: 303.4 g/mol
InChI Key: XTGANYADNJYMJX-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole is a complex heterocyclic compound that combines multiple functional groups, including oxazole, thiadiazole, and triazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole typically involves multistep reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of 3-(3-methyl-2-thienyl)-4-amino-1,2,4-triazole-5-thione, which is then condensed with various carboxylic acids and phosphorus oxychloride to form the desired triazolo-thiadiazole structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially enhancing its biological activity.

Scientific Research Applications

4-Methyl-2-[3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential antimicrobial, antifungal, and anticancer activities. .

    Materials Science: The compound’s heterocyclic structure can be utilized in the design of new materials with specific electronic and optical properties.

    Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-methyl-2-[3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[3-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H9N5OS2

Molecular Weight

303.4 g/mol

IUPAC Name

4-methyl-2-[3-(3-methylthiophen-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1,3-oxazole

InChI

InChI=1S/C12H9N5OS2/c1-6-3-4-19-8(6)9-14-15-12-17(9)16-11(20-12)10-13-7(2)5-18-10/h3-5H,1-2H3

InChI Key

XTGANYADNJYMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NN=C3N2N=C(S3)C4=NC(=CO4)C

Origin of Product

United States

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